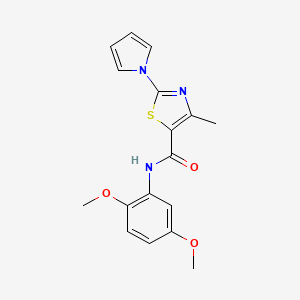
N-(4-bromo-2-chlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ブロモ-2-クロロフェニル)-2-(5-メトキシ-1H-インドール-1-イル)アセトアミドは、アセトアミド類に属する合成有機化合物です。 この化合物は、ブロモおよびクロロ置換されたフェニル環、メトキシ置換されたインドール環、およびアセトアミド基の存在を特徴としています。 このような化合物は、その潜在的な生物学的活性と医薬品化学における用途について頻繁に研究されています。
製造方法
合成ルートと反応条件
N-(4-ブロモ-2-クロロフェニル)-2-(5-メトキシ-1H-インドール-1-イル)アセトアミドの合成には、通常、次の手順が用いられます。
出発物質: 合成は、4-ブロモ-2-クロロアニリンと5-メトキシインドールの調製から始まります。
アセトアミド結合の形成: 4-ブロモ-2-クロロアニリンは、トリエチルアミンなどの塩基の存在下でクロロアセチルクロリドと反応させて、N-(4-ブロモ-2-クロロフェニル)クロロアセトアミドを形成します。
カップリング反応: 次に、N-(4-ブロモ-2-クロロフェニル)クロロアセトアミドは、炭酸カリウムなどの塩基の存在下で5-メトキシインドールとカップリングさせて、最終生成物であるN-(4-ブロモ-2-クロロフェニル)-2-(5-メトキシ-1H-インドール-1-イル)アセトアミドを得ます。
工業生産方法
この化合物の工業生産方法では、収率と純度を最大化し、同時にコストと環境への影響を最小限に抑えるために、上記の合成ルートの最適化が用いられる可能性があります。 これには、連続フローリアクター、溶媒の再利用、その他のグリーンケミストリーの原則の利用が含まれます。
化学反応解析
反応の種類
N-(4-ブロモ-2-クロロフェニル)-2-(5-メトキシ-1H-インドール-1-イル)アセトアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: インドール環上のメトキシ基は、酸化されてヒドロキシル基を形成することができます。
還元: フェニル環上のブロモおよびクロロ置換基は、還元されて対応するフェニル誘導体を形成することができます。
置換: フェニル環上のハロゲン原子は、アミンまたはチオールなどの他の求核剤と置換することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性条件下で用います。
還元: 水素化リチウムアルミニウムや水素ガスなどの試薬をパラジウム触媒の存在下で用います。
置換: アジ化ナトリウムやチオ尿素などの求核剤を塩基の存在下で用います。
生成される主要な生成物
酸化: N-(4-ブロモ-2-クロロフェニル)-2-(5-ヒドロキシ-1H-インドール-1-イル)アセトアミドの生成。
還元: N-(2-クロロフェニル)-2-(5-メトキシ-1H-インドール-1-イル)アセトアミドの生成。
置換: N-(4-アミノフェニル)-2-(5-メトキシ-1H-インドール-1-イル)アセトアミドの生成。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: タンパク質や核酸などの生物学的巨大分子との相互作用の可能性について研究されています。
医学: 抗炎症作用、抗癌作用、抗菌作用など、その潜在的な薬理作用について調査されています。
産業: 医薬品や農薬の製造における中間体として使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-chlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the 4-bromo-2-chloroaniline and 5-methoxyindole.
Formation of the Acetamide Linkage: The 4-bromo-2-chloroaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(4-bromo-2-chlorophenyl)chloroacetamide.
Coupling Reaction: The N-(4-bromo-2-chlorophenyl)chloroacetamide is then coupled with 5-methoxyindole in the presence of a base such as potassium carbonate to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
化学反応の分析
Types of Reactions
N-(4-bromo-2-chlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.
Reduction: The bromo and chloro substituents on the phenyl ring can be reduced to form the corresponding phenyl derivatives.
Substitution: The halogen atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(4-bromo-2-chlorophenyl)-2-(5-hydroxy-1H-indol-1-yl)acetamide.
Reduction: Formation of N-(2-chlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide.
Substitution: Formation of N-(4-aminophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Potential use as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
N-(4-ブロモ-2-クロロフェニル)-2-(5-メトキシ-1H-インドール-1-イル)アセトアミドの作用機序は、その特定の生物学的標的に依存します。 考えられる機序には、次のようなものがあります。
酵素への結合: 代謝経路に関与する特定の酵素の阻害または活性化。
受容体との相互作用: 受容体の活性の調節、細胞シグナル伝達経路の変化につながります。
DNAインターカレーション: DNAに結合し、複製と転写のプロセスを阻害します。
類似の化合物との比較
類似の化合物
N-(4-ブロモ-2-クロロフェニル)-2-(1H-インドール-1-イル)アセトアミド: インドール環上のメトキシ基がありません。
N-(4-ブロモ-2-クロロフェニル)-2-(5-ヒドロキシ-1H-インドール-1-イル)アセトアミド: インドール環上のメトキシ基の代わりにヒドロキシル基が含まれています。
N-(4-ブロモ-2-クロロフェニル)-2-(5-メチル-1H-インドール-1-イル)アセトアミド: インドール環上のメトキシ基の代わりにメチル基が含まれています。
独自性
N-(4-ブロモ-2-クロロフェニル)-2-(5-メトキシ-1H-インドール-1-イル)アセトアミドは、フェニル環にブロモとクロロの両方の置換基があり、インドール環にメトキシ基があるため、ユニークです。 これらの構造上の特徴は、類似の化合物と比較して、独特の生物学的活性と化学反応性を付与する可能性があります。
類似化合物との比較
Similar Compounds
N-(4-bromo-2-chlorophenyl)-2-(1H-indol-1-yl)acetamide: Lacks the methoxy group on the indole ring.
N-(4-bromo-2-chlorophenyl)-2-(5-hydroxy-1H-indol-1-yl)acetamide: Contains a hydroxyl group instead of a methoxy group on the indole ring.
N-(4-bromo-2-chlorophenyl)-2-(5-methyl-1H-indol-1-yl)acetamide: Contains a methyl group instead of a methoxy group on the indole ring.
Uniqueness
N-(4-bromo-2-chlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is unique due to the presence of both bromo and chloro substituents on the phenyl ring and a methoxy group on the indole ring. These structural features may confer unique biological activities and chemical reactivity compared to similar compounds.
特性
分子式 |
C17H14BrClN2O2 |
|---|---|
分子量 |
393.7 g/mol |
IUPAC名 |
N-(4-bromo-2-chlorophenyl)-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C17H14BrClN2O2/c1-23-13-3-5-16-11(8-13)6-7-21(16)10-17(22)20-15-4-2-12(18)9-14(15)19/h2-9H,10H2,1H3,(H,20,22) |
InChIキー |
TWOCXWGJNPMCNI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=C(C=C(C=C3)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11147551.png)
![(5Z)-5-(2-chlorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11147570.png)
![4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B11147573.png)

![6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B11147580.png)
![5-(3-butoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11147592.png)
![(2S)-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B11147596.png)
![6-({[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)hexanoic acid](/img/structure/B11147598.png)
![3-hydroxy-5-(2-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11147605.png)
![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11147608.png)
![N~1~-(3,4-dimethoxyphenethyl)-2-[1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B11147611.png)
![(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11147616.png)
methanone](/img/structure/B11147619.png)
![2-(1H-indol-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B11147624.png)
